
3-bromo-1-methyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“3-bromo-1-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers. For instance, 1-Methylindole-3-carboxylic acid can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another study reported the synthesis of an indole derivative from 1-methyl-1H-indole-3-carboxylic acid and methanol .Molecular Structure Analysis
The molecule of “3-bromo-1-methyl-1H-indole-2-carboxylic acid” is planar . The dihedral angle between the –COOH group and the ring system is 6 (4)° .Chemical Reactions Analysis
Indole derivatives have been shown to have strong enzyme inhibitory properties . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical form of “3-bromo-1-methyl-1H-indole-2-carboxylic acid” is solid . Its molecular weight is 254.08 . The melting point is 206 - 208 (dec) .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 3-bromo-1-methyl-1H-indole-2-carboxylic acid, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.
Synthesis of Alkaloids
This compound can be used as a reactant for the total synthesis of various alkaloids, such as (±)-dibromophakellin and analogs. These alkaloids have potential applications in medicinal chemistry due to their complex structures and biological activities .
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. The indole core and carboxyl group can chelate Mg2+ ions within the active site of integrase, suggesting that 3-bromo-1-methyl-1H-indole-2-carboxylic acid could be modified to enhance this activity .
Anti-inflammatory and Analgesic Activities
Indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. The addition of bromo and methyl groups may influence these properties, potentially leading to new pharmaceuticals with improved efficacy and safety profiles .
Cancer Treatment
Indole derivatives are increasingly being explored for their potential in treating various types of cancer. The unique structure of 3-bromo-1-methyl-1H-indole-2-carboxylic acid may contribute to the development of novel anticancer agents .
Antimicrobial Properties
The structural framework of indoles is known to exhibit antimicrobial properties. The bromo and methyl substituents on the indole ring could enhance these properties, making this compound a valuable starting point for developing new antimicrobial drugs .
Herbicidal Activity
Indole carboxylic acids have been investigated as antagonists for auxin receptor proteins like TIR1, which are involved in plant growth regulation. The specific substituents on 3-bromo-1-methyl-1H-indole-2-carboxylic acid could lead to novel herbicides with targeted modes of action .
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . They are involved in various biological pathways, contributing to their diverse therapeutic applications .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Eigenschaften
IUPAC Name |
3-bromo-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYYDLASNYBAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571036 | |
| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499983-77-6 | |
| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)
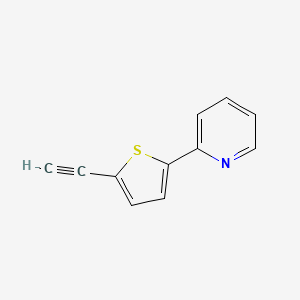

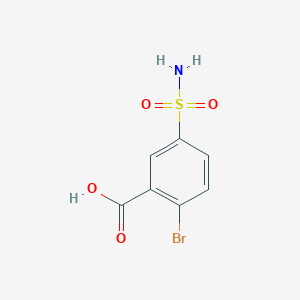


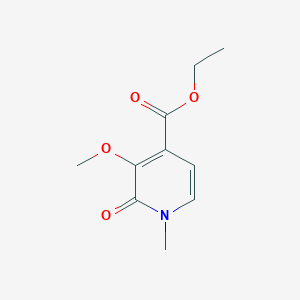
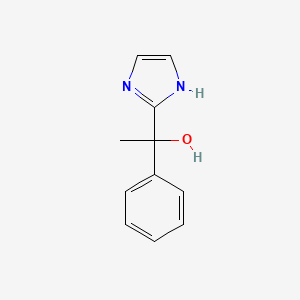
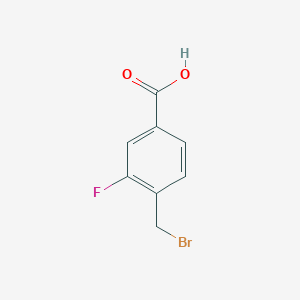
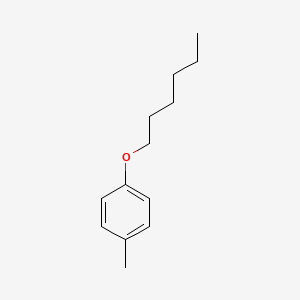

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
